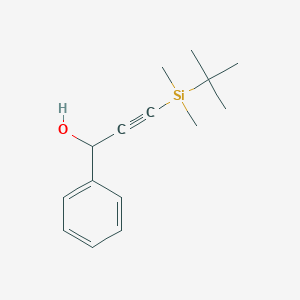
1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol is an organic compound that features a phenyl group, a tert-butyldimethylsilyl (TBS) protecting group, and a propyn-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with tert-butyldimethylsilyl-protected propargyl aldehyde can yield the desired compound . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of efficient and scalable reactions, purification techniques such as distillation or crystallization, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The TBS protecting group can be selectively removed under acidic or basic conditions to yield the free alcohol.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the alkyne to an alkane.
Substitution: Tetrabutylammonium fluoride (TBAF) is commonly used to remove the TBS protecting group.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alkene or alkane.
Substitution: The major product is the free alcohol.
Scientific Research Applications
1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol largely depends on the specific reactions it undergoes. For instance, in the context of protecting group chemistry, the TBS group protects the hydroxyl functionality from unwanted reactions. The removal of the TBS group involves nucleophilic attack by fluoride ions, leading to the formation of the free alcohol .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(tert-butyldimethylsilyl)-2-propene-1-one
- 1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyne-1-one
Uniqueness
1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol is unique due to its combination of a phenyl group, a TBS protecting group, and a propyn-1-ol moiety. This structure imparts specific reactivity patterns that are useful in organic synthesis, particularly in the context of protecting group strategies and the synthesis of complex molecules.
Properties
CAS No. |
887588-95-6 |
|---|---|
Molecular Formula |
C15H22OSi |
Molecular Weight |
246.42 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]-1-phenylprop-2-yn-1-ol |
InChI |
InChI=1S/C15H22OSi/c1-15(2,3)17(4,5)12-11-14(16)13-9-7-6-8-10-13/h6-10,14,16H,1-5H3 |
InChI Key |
NQSGEAWXAFOXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















